molecular formula C19H12Cl2O3 B2664106 (1E,4Z)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one CAS No. 1321893-87-1

(1E,4Z)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one

Cat. No.: B2664106
CAS No.: 1321893-87-1
M. Wt: 359.2
InChI Key: IDKMDDQNTBCOKI-XGXWUAJZSA-N
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Description

(1E,4Z)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one is a synthetic chemical compound of significant interest in medicinal and organic chemistry research. Structurally, it is a monoketone derivative featuring a penta-1,4-dien-3-one backbone substituted with furan and dichlorophenyl-containing furan rings. This places it within a class of compounds that have demonstrated potent synergistic antifungal activity when used in combination with conventional antifungal agents like fluconazole . Research on analogous structures indicates that such compounds can restore the effectiveness of fluconazole against resistant strains of Candida species, including C. albicans , C. tropicalis , and C. krusei . The proposed mechanism of action for this synergistic effect is believed to be associated with alterations in intracellular ATP content and increased cell membrane permeability in fungal pathogens, leading to a potent fungicidal effect . Beyond its biomedical applications, the compound's core structure is synthesized via aldol condensation, a fundamental reaction highly relevant in the field of catalytic and green chemistry for the production of fuel precursors from biomass-derived molecules . This compound is provided as a high-purity material strictly for research applications, making it a vital tool for investigators exploring new antifungal therapeutics, studying mechanisms of drug resistance, and developing novel catalytic processes. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(1E,4Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-5-(furan-2-yl)penta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2O3/c20-17-9-3-13(12-18(17)21)19-10-8-16(24-19)7-5-14(22)4-6-15-2-1-11-23-15/h1-12H/b6-4-,7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKMDDQNTBCOKI-XGXWUAJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)C=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\C(=O)/C=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4Z)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one typically involves multi-step organic reactions. One common approach is the following:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and furan-2-carbaldehyde.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 3,4-dichlorobenzaldehyde and furan-2-carbaldehyde in the presence of a base such as sodium hydroxide.

    Cyclization: The intermediate undergoes cyclization to form the furan ring structure.

    Conjugation: The final step involves the formation of the conjugated diene system through a series of elimination reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,3-diones.

    Reduction: Reduction reactions can target the conjugated diene system, converting it into a more saturated structure.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Formation of furan-2,3-diones.

    Reduction: Formation of saturated penta-1,4-dien-3-one derivatives.

    Substitution: Various substituted dichlorophenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits antitumor properties , making it a subject of interest in cancer therapy. Studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism of action appears to involve the inhibition of specific pathways associated with cell proliferation and survival.

Case Study: Anticancer Mechanism

In a study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines. Results demonstrated a dose-dependent increase in apoptosis markers, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy . Preliminary studies suggest that it possesses inhibitory effects against certain bacterial strains, including Gram-positive bacteria.

Case Study: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of this compound revealed significant inhibitory effects on Staphylococcus aureus, indicating its potential role in developing new antibiotics.

Enzyme Inhibition

The compound may act as an enzyme inhibitor , which can disrupt normal cellular functions by binding to active sites of target enzymes. This property is crucial for developing drugs aimed at specific enzymatic pathways involved in disease processes.

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cellsJournal of Medicinal Chemistry
AntimicrobialEffective against specific bacteriaMicrobial Drug Resistance Journal
Enzyme InhibitionInhibits target enzyme activityBiochemical Journal

Mechanism of Action

The mechanism by which (1E,4Z)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in inflammatory pathways or cell proliferation.

Comparison with Similar Compounds

Stereoisomeric Variants

(1E,4E)-1-[5-(3,4-Dichlorophenyl)Furan-2-yl]-5-(Furan-2-yl)Penta-1,4-dien-3-one
  • Key Difference : The (1E,4E) configuration versus (1E,4Z) in the target compound.
  • Bioactivity : Exhibits a Ki of 15,900.0 against dual specificity protein phosphatase 3 (DUSP3), indicating moderate inhibitory activity .
  • Significance: Stereochemistry may critically influence binding to enzymatic targets.

Antiviral Penta-1,4-dien-3-one Derivatives

Several analogs with modified substituents and stereochemistry demonstrate potent antiviral activity against tobacco mosaic virus (TMV):

Compound Name Structure/Substituents Bioactivity (TMV Inhibition) Reference
Compound 5m (1E,3Z,4E)-1-(2-(Benzyloxy)phenyl)-5-(furan-2-yl)penta-1,4-dien-3-one O-(4-chlorobenzyl) oxime 87.0% inactivation rate (vs. ribavirin: 77.9%)
Compound 5d (1E,3Z,4E)-1-(4-(Benzyloxy)phenyl)-5-(furan-2-yl)penta-1,4-dien-3-one O-((6-chloropyridin-3-yl)methyl) oxime 66.9% protective effect (vs. ribavirin: 61.8%)
Compound 5e (1E,3Z,4E)-1-(4-(Benzyloxy)phenyl)-5-(furan-2-yl)penta-1,4-dien-3-one O-(3-fluorobenzyl) oxime 64.6% curative activity (vs. ribavirin: 45.2%)
  • Key Observations :
    • The introduction of oxime ether moieties (e.g., 4-chlorobenzyl or 6-chloropyridinyl groups) enhances antiviral activity .
    • The (3Z,4E) configuration in these compounds likely optimizes interactions with TMV coat protein, as demonstrated by molecular docking studies .
    • The target compound’s (4Z) configuration may reduce TMV inhibition efficacy compared to (3Z,4E) analogs due to steric or electronic mismatches.

Dichlorophenyl- and Furan-Modified Analogs

  • Compound 37a–39f Series: Synthesized via Scheme 20 by Gan et al., these derivatives feature substituted phenyl and oxadiazole groups.
  • Role of 3,4-Dichlorophenyl Group : This substituent enhances lipophilicity and may improve membrane permeability or target binding. Its absence in oxime ether analogs (e.g., 5m) is compensated by benzyloxy or halogenated groups .

Biological Activity

The compound (1E,4Z)-1-(5-(3,4-dichlorophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one is a synthetic organic molecule notable for its unique structural features, including two furan rings and a dichlorophenyl group. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

The compound can be represented by the following structural formula:

C19H12Cl2O3\text{C}_{19}\text{H}_{12}\text{Cl}_2\text{O}_3

Key Features

FeatureDescription
IUPAC Name This compound
Molecular Weight 359.21 g/mol
CAS Number 1321893-87-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Potential mechanisms include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or cell proliferation.
  • Receptor Modulation: It could modulate the activity of specific receptors linked to various physiological processes.

Antimicrobial Activity

Research indicates that derivatives of furan compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain furan derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's structure suggests it may possess similar antibacterial properties.

Case Study: Antibacterial Efficacy

A study evaluated a series of furan derivatives against Escherichia coli and Staphylococcus aureus, revealing that compounds with similar structures to our target compound exhibited minimum inhibitory concentrations (MIC) as low as 64 µg/mL against E. coli .

Antioxidant Properties

Furan derivatives have also been studied for their antioxidant activities. The presence of multiple aromatic rings in the structure may contribute to free radical scavenging capabilities, which are crucial in preventing oxidative stress-related diseases.

Anti-Cancer Potential

Preliminary studies suggest that compounds with furan moieties can inhibit cancer cell proliferation. The dual furan structure in our target compound may enhance its efficacy against certain cancer types by inducing apoptosis in malignant cells.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, we can compare it with similar compounds:

Compound NameStructure TypeNotable Activity
Compound AFuran derivativeStrong antibacterial activity
Compound BChalcone derivativeSignificant anti-cancer effects
Compound CThiophene derivativeModerate antioxidant properties

Summary of Biological Activities

The following table summarizes key findings from various studies on the biological activities of furan derivatives:

Study ReferenceActivity TypeCompound TestedIC50/Effectiveness
Tyrosinase InhibitionFuran Derivative A0.0433 µM
AntibacterialFuran Derivative BMIC = 64 µg/mL
AntioxidantFuran Derivative CNot specified

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